

Comparative Docking Analysis of Aminobenzoate Analogs as Therapeutic Agents

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Compound of Interest

Compound Name: Ethyl 2-amino-5-isopropoxybenzoate

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A comprehensive review of recent in silico studies showcasing the potential of aminobenzoate derivatives in drug discovery, with a focus on their interactions with key biological targets implicated in cancer, bacterial infections, and neurological disorders.

This guide provides a comparative analysis of molecular docking studies performed on various aminobenzoate analogs. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the binding affinities and interaction patterns of these compounds with different protein targets. The data presented is compiled from recent peer-reviewed publications and is intended to facilitate the rational design of more potent and selective aminobenzoate-based therapeutic agents.

Comparative Docking Performance of Aminobenzoate Analogs

The following table summarizes the quantitative data from various docking studies, highlighting the binding energies and inhibitory concentrations of different aminobenzoate derivatives against their respective biological targets.

Study Focus	Compound/ Analog	Target Protein	Docking Score/Binding Energy (kcal/mol)	Inhibitory Concentration (IC50/Ki)	Reference
Anticancer	OMS1	PI3Ky	-	47% inhibition @ 100 μ M	[1]
OMS2	PI3Ky	-	48% inhibition @ 100 μ M	[1]	
OMS5	PI3Ky	-	IC50: 22.13 - 61.03 μ M	[1] [2]	
OMS14	PI3Ky	-	IC50: 22.13 - 61.03 μ M	[1] [2]	
Compound 10	T315I-mutant Abl	-	IC50: 8.2 μ M (HL60), 40 μ M (K562)	[3]	
Compound 13	EGFR	-	92% inhibition @ 10 nM, IC50: 5.6 μ M (K562)	[3]	
Compound HB5	EGFR Tyrosine Kinase	-	Low IC50 against Hep G2 cells	[4]	
Antibacterial	Compound 2a	B. subtilis Histidine Kinase/Walk	-	MIC: 0.09 mmol/L	[5]
Cholinesterase Inhibition	Compound 5b	Acetylcholinesterase (AChE)	-9.54	IC50: 1.66 \pm 0.03 μ M	[6]

Compound 2c	Butyrylcholin esterase (BChE)	-5.53	IC50: 2.67 ± 0.05 µM	[6]
Carboxamide-based derivative	AChE & BChE	-	Ki: 0.041 ± 0.60 µM (AChE), 8.46 ± 0.66 µM (BChE)	[7]
Glutathione-Related Enzyme Inhibition	Compound 1	Human G6PD	-6.71	IC50: 100.8 - 430.8 µM [8]
Compound 4	Human 6PGD	-7.61	IC50: 206 - 693.2 µM	[8]
Cyclooxygenase (COX) Inhibition	Compound 3e	COX-2	-	IC50: 0.57 - 0.72 µM [9]
Compound 3f	COX-2	-	IC50: 0.57 - 0.72 µM	[9]
Compound 3r	COX-2	-	IC50: 0.57 - 0.72 µM	[9]
Compound 3s	COX-2	-	IC50: 0.57 - 0.72 µM	[9]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are detailed protocols from the selected research.

Molecular Docking of 2-Aminobenzothiazole Derivatives against PI3Ky

Sixteen novel 2-aminobenzothiazole compounds were designed and assessed for their potential interactions within the adenosine triphosphate (ATP) binding domain of the PI3K γ enzyme (PDB code: 7JWE).[1][10] The synthesis of these compounds was achieved through nucleophilic substitution or solvent-free fusion.[1] The final products were characterized using GC-MS, ^1H -NMR, ^{13}C -NMR, and ATR FT-IR.[1] The anticancer activities were evaluated on A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[1][2]

Molecular Docking of Isatin-Aminobenzoic Acid Hybrids against *B. subtilis* Histidine Kinase/Walk

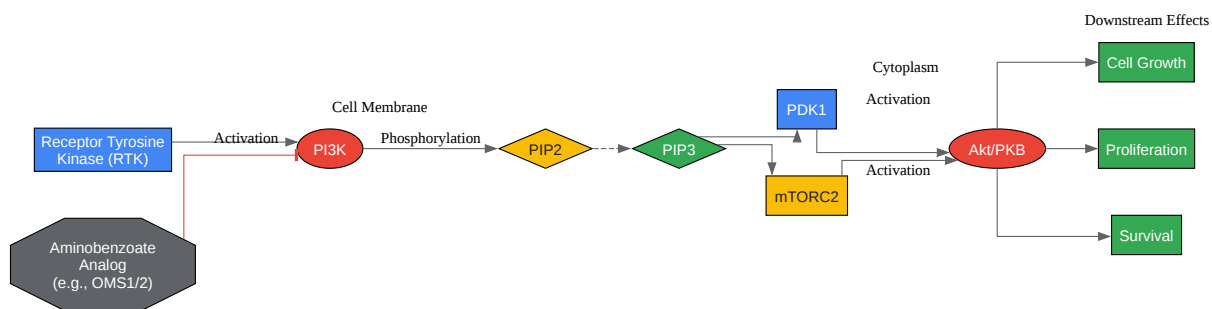
In this study, a series of isatin-aminobenzoic acid hybrids were synthesized and evaluated for their antibacterial activity. Molecular docking was performed to understand the binding mode of these compounds within the catalytic domain of the histidine kinase enzyme of *B. subtilis*. [5] The docking strategy was validated by redocking the ATP structure, which resulted in an RMSD value of 0.635 Å.[5] The binding free energy of the most active compound (2a) was calculated using molecular mechanics/generalized born surface area (MM/GBSA) scoring.[5]

Molecular Docking of Aminobenzoic Acid Derivatives against Cholinesterases

A series of 2-, 3-, and 4-aminobenzoic acid derivatives were synthesized and screened for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] Molecular docking studies were conducted to elucidate the putative binding modes of these compounds.[6] The study identified compound 5b as a potent inhibitor of AChE and compound 2c as a potent inhibitor of BChE, with the docking results supporting the experimental enzyme inhibition data.[6]

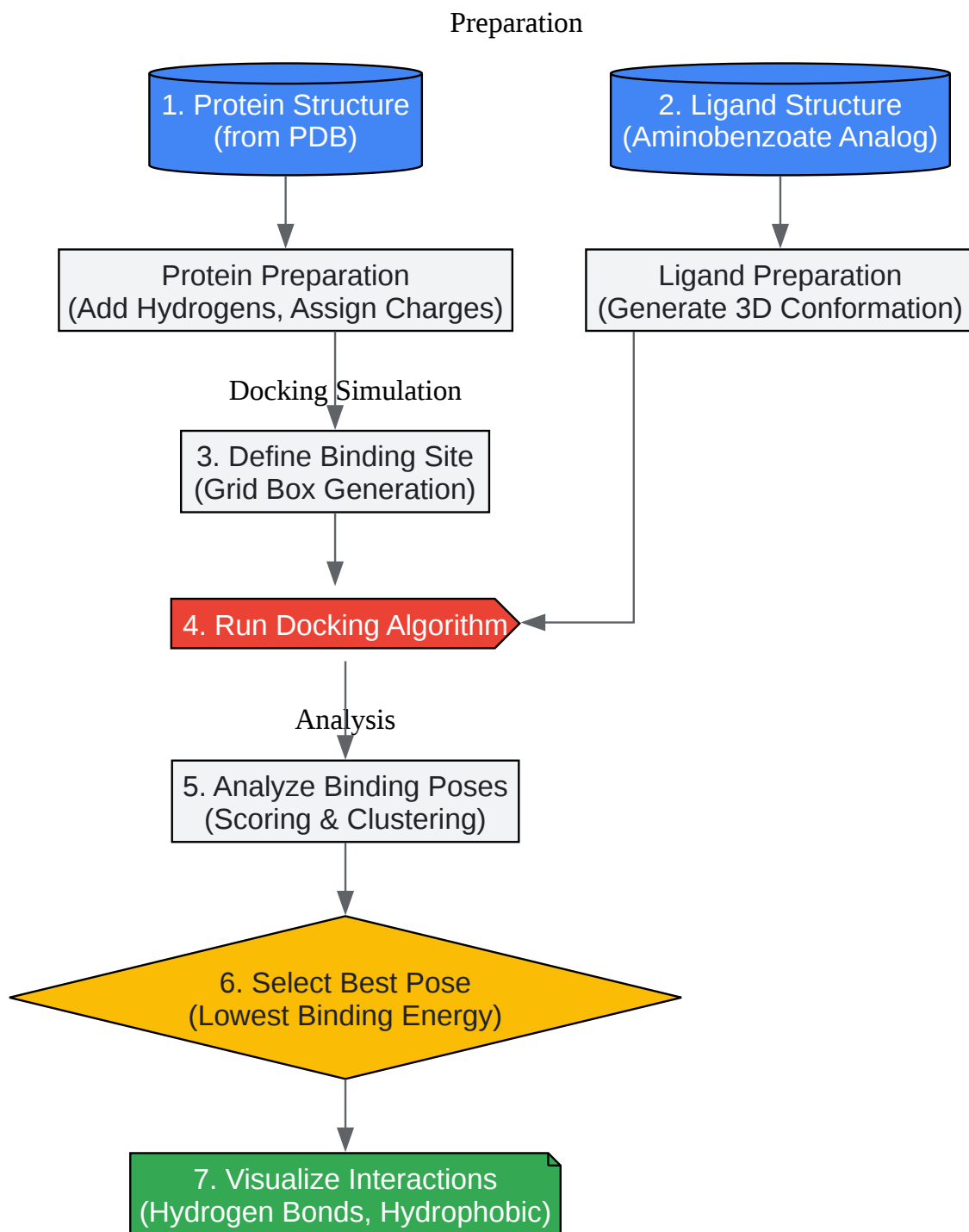
Visualizing Molecular Interactions and Pathways

To provide a clearer understanding of the biological context and the computational workflow, the following diagrams have been generated using Graphviz.



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Caption: PI3K Signaling Pathway and Inhibition by Aminobenzoate Analogs.



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